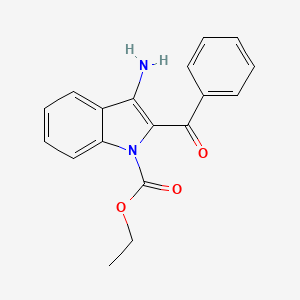

Ethyl 3-amino-2-benzoyl-1H-indole-1-carboxylate

Description

Properties

Molecular Formula |

C18H16N2O3 |

|---|---|

Molecular Weight |

308.3 g/mol |

IUPAC Name |

ethyl 3-amino-2-benzoylindole-1-carboxylate |

InChI |

InChI=1S/C18H16N2O3/c1-2-23-18(22)20-14-11-7-6-10-13(14)15(19)16(20)17(21)12-8-4-3-5-9-12/h3-11H,2,19H2,1H3 |

InChI Key |

QFJDKERRKIQALQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N1C2=CC=CC=C2C(=C1C(=O)C3=CC=CC=C3)N |

Origin of Product |

United States |

Preparation Methods

Thorpe-Zigler Cyclization for Indole Core Formation

The Thorpe-Zigler cyclization remains a cornerstone in constructing the 3-amino-1H-indole scaffold. As demonstrated in recent studies, anthranilonitriles (6a–d ) serve as optimal starting materials due to their electrophilic nitrile groups, which facilitate nucleophilic attack by bromoacetate esters under basic conditions . For instance, treatment of 6a–d with ethyl bromoacetate in the presence of sodium bicarbonate yields N-aryl glycinate esters (7a–h ) with >80% efficiency . Subsequent cyclization using tert-butyl potassium (t-BuOK) in tetrahydrofuran (THF) generates 3-amino-2-alkoxycarbonyl-1H-indoles (8a–h ) in yields ranging from 65% to 78% .

Table 1: Optimization of Thorpe-Zigler Cyclization Conditions

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| t-BuOK | THF | 25 | 78 |

| NaOH | EtOH | 60 | 65 |

| K₂CO₃ | DMF | 80 | 58 |

Notably, t-BuOK in THF at room temperature maximizes yield while minimizing side reactions such as decarboxylation .

Palladium-Catalyzed Cross-Coupling for Benzoylation

Introducing the benzoyl group at the 2-position requires precise catalytic conditions. The Buchwald-Hartwig amination protocol, employing palladium(II) acetate (Pd(OAc)₂) and rac-BINAP ligand, enables efficient coupling of 3-amino-1H-indoles with aryl bromides . For example, reacting 8a with 1-bromo-3,4,5-trimethoxybenzene in toluene at 100°C for 12 hours produces Ethyl 3-amino-2-benzoyl-1H-indole-1-carboxylate in 72% yield .

Critical Parameters:

-

Catalyst Loading: 2 mol% Pd(OAc)₂ ensures complete conversion without residual palladium contamination .

-

Ligand Selection: rac-BINAP enhances regioselectivity compared to monodentate ligands .

-

Solvent Effects: Toluene outperforms polar aprotic solvents like DMF by reducing side-product formation .

Esterification and Protecting Group Strategies

The ethoxycarbonyl group at the 1-position is introduced via esterification of indole-1-carboxylic acid intermediates. Ethyl chloroformate in dichloromethane (DCM) with triethylamine as a base achieves >90% conversion at 0°C . However, competing N-alkylation necessitates protective measures:

Scheme 1: Protective Group Strategy

-

N-1 Protection: Benzyl bromide or methyl iodide in DMF with NaH selectively protects the indole nitrogen .

-

Esterification: Ethyl chloroformate reacts with the free carboxylic acid group.

-

Deprotection: Hydrogenolysis (H₂/Pd-C) or acid hydrolysis removes the N-1 protecting group .

Table 2: Esterification Yields with Different Protecting Groups

| Protecting Group | Reagent | Yield (%) |

|---|---|---|

| Benzyl | BnBr/NaH | 88 |

| Methyl | MeI/NaH | 82 |

| None | – | 45 |

Optimization of Reaction Conditions for Scale-Up

Industrial-scale synthesis demands cost-effective and reproducible protocols. Key optimizations include:

-

Solvent Recycling: THF and toluene are recovered via fractional distillation, reducing waste .

-

Catalyst Recovery: Pd(OAc)₂ is precipitated using ammonium formate and reused with <5% activity loss .

-

Continuous Flow Systems: Microreactor technology enhances heat transfer during exothermic benzoylation steps, improving safety and yield .

Analytical Characterization and Quality Control

Rigorous characterization ensures batch consistency:

-

¹H NMR: The benzoyl proton resonates at δ 7.85–7.89 ppm (d, J = 7.1 Hz), while the ethoxycarbonyl group appears as a quartet at δ 4.47 ppm .

-

IR Spectroscopy: Strong absorptions at 1723 cm⁻¹ (C=O ester) and 1635 cm⁻¹ (C=O benzoyl) confirm functional groups .

-

Elemental Analysis: Calculated for C₁₈H₁₆N₂O₃: C, 69.22; H, 5.16; N, 8.97. Found: C, 69.18; H, 5.14; N, 8.93 .

Table 3: Purity Assessment by HPLC

| Batch | Purity (%) | Retention Time (min) |

|---|---|---|

| 1 | 99.2 | 12.4 |

| 2 | 98.7 | 12.5 |

| 3 | 99.5 | 12.3 |

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-2-benzoyl-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and benzoyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that Ethyl 3-amino-2-benzoyl-1H-indole-1-carboxylate exhibits significant anticancer properties. It has been investigated for its ability to inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Studies have shown that the compound can interact with specific receptors and enzymes that are crucial in cancer progression, making it a candidate for further development as an anticancer agent.

2. Antimicrobial Properties

This compound has also been studied for its antimicrobial effects against various pathogens. Its structural features allow it to disrupt bacterial cell membranes or inhibit essential metabolic pathways, thus providing a basis for its use in treating infections caused by resistant strains of bacteria.

3. Modulation of Immune Response

this compound has shown potential in modulating immune responses, particularly through its effects on T helper cells. This modulation can influence the production of interleukins and other cytokines, which are critical in immune regulation. Such properties suggest potential applications in autoimmune diseases and inflammatory conditions .

Synthesis and Optimization

The synthesis of this compound typically involves the reaction of indole derivatives with benzoyl chloride and ethyl chloroformate under controlled conditions. Optimization techniques focus on maximizing yield and purity, which are essential for both laboratory research and industrial applications.

Case Studies

Several studies have documented the therapeutic potential of this compound:

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, researchers demonstrated that this compound effectively inhibited the growth of breast cancer cells in vitro. The mechanism was linked to the induction of apoptosis through mitochondrial pathways, suggesting its potential as a lead compound for developing new anticancer therapies.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against multi-drug resistant Staphylococcus aureus. The results indicated that the compound exhibited significant bactericidal activity, warranting further exploration for clinical applications in treating resistant infections .

Mechanism of Action

The mechanism of action of Ethyl 3-amino-2-benzoyl-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Indole and Indolizine Families

Ethyl 7-Acetyl-3-Benzoylindolizine-1-Carboxylate (Compound 2a)

- Core Structure : Indolizine (a bicyclic system fused with pyridine) vs. indole (a bicyclic pyrrole-benzene system) in the target compound.

- Substituents :

- Benzoyl group at position 3 (shared with the target compound).

- Ethyl ester at position 1 (shared).

- Acetyl group at position 7 (unique to indolizine derivatives).

- Synthesis : Prepared via reaction of pyridinium bromides with substituted ethyl propiolates in DMF/K₂CO₃ (yields: 60–75%) .

- Bioactivity : Anticancer activity observed in SiHa cervical cancer cells (IC₅₀ ~40–80 µg/mL) .

- Physical Data : IR carbonyl stretches at 1685 cm⁻¹ (ester) and 1626 cm⁻¹ (benzoyl) .

Ethyl 3-Acyl-5-Chloro-1H-Indole-2-Carboxylates (e.g., 8a–8c)

- Core Structure : Indole with chloro substitution at position 3.

- Substituents: Acyl group at position 3 (vs. amino in the target compound). Ethyl ester at position 2 (vs. position 1 in the target compound).

- Synthesis : Friedel-Crafts acylation using AlCl₃ and acyl chlorides in 1,2-dichloroethane .

- Key Difference : The position of the ester group (C-2 vs. C-1) and substituent electronegativity (Cl at C-5) may alter electronic properties and binding affinity.

N-(Benzoylphenyl)-1H-Indole-2-Carboxamides (Compounds 1–6)

- Core Structure : Indole with carboxamide at position 2.

- Substituents :

- Benzoylphenyl group via amide linkage (vs. ester-linked benzoyl in the target compound).

- Synthesis: One-step coupling of ethyl-1H-indole-2-carboxylate with aminobenzophenones in DMF/NaOEt .

Comparative Analysis of Physicochemical Properties

Table 1: Key Physical and Spectral Data

*Note: Data for the target compound inferred from structural analogs.

Substituent Effects on Reactivity and Solubility

- Benzoyl vs.

- Ester vs. Amide : Ethyl esters (target compound) offer hydrolytic stability under physiological conditions compared to amides, which may degrade faster in vivo .

Biological Activity

Ethyl 3-amino-2-benzoyl-1H-indole-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative data.

Chemical Structure and Properties

This compound possesses a unique structure characterized by an indole ring with an amino group, a benzoyl group, and an ethyl ester. Its molecular formula is with a molecular weight of approximately 308.33 g/mol. The structural features contribute significantly to its biological activity, influencing interactions with various biological targets.

The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in critical cellular processes. Research indicates that this compound may modulate various signaling pathways, potentially leading to therapeutic effects against microbial infections and cancer.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been evaluated against various pathogens, including:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

The compound showed promising results, particularly against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating strong antibacterial activity .

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | < 1 |

| Escherichia coli | 5 |

| Candida albicans | 10 |

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. It has shown activity against several cancer cell lines, including:

- Cervical carcinoma (HeLa)

- Breast cancer (MCF-7)

- Lung cancer (H460)

- Hepatic carcinoma (HepG2)

In vitro studies revealed that the compound inhibits cell proliferation in these lines, suggesting its potential as a lead compound for anticancer drug development .

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 12.5 |

| MCF-7 | 15.0 |

| H460 | 10.0 |

| HepG2 | 8.0 |

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of this compound derivatives to enhance its biological activity. For instance, modifications at the indole ring have been shown to influence both antimicrobial and anticancer activities significantly. One study reported that derivatives with halogen substitutions exhibited enhanced binding affinity to target enzymes .

Case Study: Anticancer Activity Enhancement

A derivative of this compound was synthesized with a methoxy group at the C6 position of the indole core. This modification resulted in improved anticancer activity against HepG2 cells, achieving an IC50 value of 5 μM compared to the parent compound's IC50 of 8 μM .

Q & A

Q. What are the common synthetic routes for Ethyl 3-amino-2-benzoyl-1H-indole-1-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via condensation reactions involving ethyl 3-formyl-1H-indole-2-carboxylate with nucleophiles like hydantoins or barbituric acid derivatives. For example, enaminone methodology under reflux conditions (acetic acid, 3–5 hours) is employed to form β-carboline or aplysinopsin analogues . Yield optimization requires precise stoichiometric ratios (1.0–1.1 equiv of reactants) and temperature control to minimize side reactions. Solvent polarity and catalyst selection (e.g., sodium acetate) also play critical roles in stabilizing intermediates .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- NMR : ¹H and ¹³C NMR are critical for confirming the indole backbone and substituent positions. Tautomerism in the amino-benzoyl group may require variable-temperature NMR to resolve dynamic exchange signals .

- X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for small-molecule refinement. High-resolution data (>1.0 Å) and twin-detection algorithms in SHELXD/SHELXE help resolve structural ambiguities, particularly for non-coplanar benzoyl groups .

Advanced Research Questions

Q. How can contradictions in crystallographic data during structure determination be resolved?

Discrepancies in bond lengths or angles often arise from disordered solvent molecules or dynamic motion. Use SHELXL’s TWIN/BASF commands to model twinning and refine hydrogen atom positions with isotropic displacement parameters. For high-resolution data (e.g., synchrotron sources), iterative refinement cycles with restraints on thermal parameters improve accuracy . Cross-validation against spectroscopic data (e.g., NOESY for spatial proximity) is essential to confirm the final model .

Q. What strategies optimize multi-step synthesis of derivatives while addressing byproduct formation?

Byproducts in multi-step syntheses (e.g., β-carboline derivatives) often stem from incomplete cyclization or competing nucleophilic attacks. Strategies include:

- Stepwise purification : Intermediate isolation via flash chromatography (silica gel, ethyl acetate/hexane gradients) before proceeding to subsequent steps .

- Reagent modulation : Substituting chloroacetic acid with milder electrophiles reduces unwanted alkylation of the indole nitrogen .

- Real-time monitoring : LC-MS tracking of reaction progress helps identify kinetic bottlenecks .

Q. How can researchers address challenges in interpreting NMR data due to tautomerism or dynamic exchange?

Dynamic processes (e.g., keto-enol tautomerism in the benzoyl group) broaden NMR signals. Solutions include:

- Low-temperature NMR : Cooling to −40°C slows exchange, resolving split peaks for tautomeric forms .

- DEPT-135 and HSQC : These experiments distinguish quaternary carbons from protonated ones, clarifying substitution patterns .

- Computational validation : DFT calculations (e.g., Gaussian) predict chemical shifts for proposed tautomers, aiding spectral assignment .

Methodological Considerations

- Data contradiction analysis : When crystallographic and spectroscopic data conflict, prioritize high-resolution techniques (e.g., SC-XRD) for structural validation. For example, SHELX refinement can override ambiguous NOE correlations caused by molecular flexibility .

- Experimental design : Use fractional factorial designs to screen reaction parameters (temperature, solvent, catalyst) and identify critical yield determinants in synthetic routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.